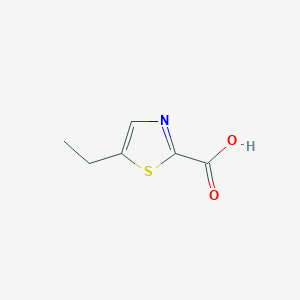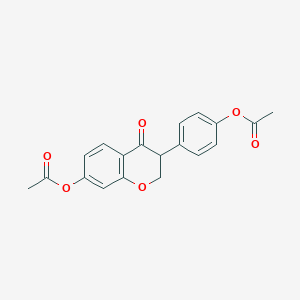![molecular formula C8H12OS2 B3066409 1,4-Dithiaspiro[4.5]decan-7-one CAS No. 80563-98-0](/img/structure/B3066409.png)
1,4-Dithiaspiro[4.5]decan-7-one
Übersicht
Beschreibung
1,4-Dithiaspiro[4.5]decan-7-one is a spirocyclic ketone characterized by the presence of two sulfur atoms within its structure. This compound is notable for its unique spirocyclic framework, which imparts distinct chemical and physical properties. The presence of sulfur atoms in the ring structure can influence the reactivity and stability of the compound, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decan-7-one can be synthesized through the microbial reduction of its corresponding ketone precursor. The reduction process involves the use of specific strains of yeast, such as Saccharomyces cerevisiae, which exhibit high enantiofacial selectivity. The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microbial reduction approach can be scaled up for larger production. The use of biocatalysts, such as yeast strains, offers a sustainable and efficient method for producing this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols, such as 1,4-dithiaspiro[4.5]decan-7-ol.
Substitution: The sulfur atoms in the ring structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Reagents for substitution reactions may include nucleophiles that can target the sulfur atoms within the ring structure.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 1,4-dithiaspiro[4.5]decan-7-ol.
Substitution: Various substituted derivatives can be formed depending on the nucleophiles used in the reaction.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.5]decan-7-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-Dithiaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The sulfur atoms within the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and stability. The microbial reduction process, for example, involves the enzymatic reduction of the ketone group, leading to the formation of chiral alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiaspiro[4.5]decan-6-one: Another spirocyclic ketone with a similar structure but differing in the position of the ketone group.
1,5-Dithiaspiro[5.5]undecan-7-one: A larger spirocyclic ketone with an additional carbon atom in the ring structure.
Uniqueness
1,4-Dithiaspiro[4.5]decan-7-one is unique due to its specific spirocyclic framework and the position of the ketone group. The presence of sulfur atoms within the ring structure also imparts distinct reactivity and stability, making it a valuable compound for various chemical and biological studies .
Eigenschaften
IUPAC Name |
1,4-dithiaspiro[4.5]decan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSJTSUAAICTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2(C1)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511953 | |
| Record name | 1,4-Dithiaspiro[4.5]decan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-98-0 | |
| Record name | 1,4-Dithiaspiro[4.5]decan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)




